2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

描述

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems and chemical identifiers that provide precise structural information. The compound bears the Chemical Abstracts Service registry number 98953-13-0, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition and functional group positioning.

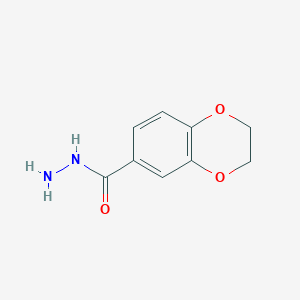

The molecular formula of this compound is C9H10N2O3, corresponding to a molecular weight of 194.19 grams per mole. Alternative nomenclature systems recognize this compound under several synonymous names, including 2,3-dihydrobenzo[b]dioxine-6-carbohydrazide, which emphasizes the fused ring system nomenclature. The International Chemical Identifier representation provides the structural formula as InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12), offering a complete computational description of the molecular structure.

The Simplified Molecular Input Line Entry System notation for this compound is written as C1COC2=C(O1)C=CC(=C2)C(=O)NNH2, providing another standardized method for representing the chemical structure in computational systems. This systematic approach to nomenclature ensures accurate identification and communication within the scientific community, particularly important given the compound's growing relevance in research applications.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 98953-13-0 |

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 g/mol |

| International Chemical Identifier Key | YENPHHQNXHYBCE-UHFFFAOYSA-N |

| PubChem Compound Identifier | Not specified in primary databases |

| Melting Point | Not available |

| Boiling Point | Not available |

Historical Context and Development

The development of this compound emerges from the broader historical context of benzodioxane chemistry, which has evolved significantly since the mid-20th century. The foundational work on benzodioxane derivatives can be traced back to systematic studies of heterocyclic compounds that began gaining prominence in the 1950s, as researchers sought to explore the chemical space beyond traditional organic frameworks. The specific synthesis and characterization of this compound represents a more recent advancement in this field, reflecting the ongoing quest to develop novel heterocyclic compounds with enhanced biological and chemical properties.

The synthetic methodology for producing this compound has been refined through various research initiatives focused on structure-activity relationship studies. These investigations were particularly motivated by the structural similarity to naturally occurring compounds such as 20-hydroxyecdysone, an insect molting hormone, which guided researchers toward exploring benzoheterocyclic analogues as potential bioactive compounds. The development of efficient synthetic routes has been crucial in making this compound accessible for research purposes, with current synthetic approaches building upon established methods for constructing benzodioxane ring systems.

Contemporary research has positioned this compound within the context of proteomics research, indicating its emergence as a specialized research tool. This application represents a significant evolution from its initial synthesis as a structural analogue to its current recognition as a compound with specific research utility. The compound's availability through specialized chemical suppliers reflects the maturation of synthetic methodologies and the growing demand for heterocyclic compounds in advanced research applications.

The historical trajectory of this compound also intersects with broader trends in medicinal chemistry, particularly the systematic exploration of benzodioxane derivatives for pharmaceutical applications. Research groups have investigated various benzodioxane-based compounds for their potential therapeutic properties, contributing to a growing body of knowledge that informs current understanding of this chemical class. This historical context provides essential background for appreciating the current significance of this compound within the broader landscape of heterocyclic chemistry.

Structural Features and Classification

The structural architecture of this compound exemplifies the sophisticated molecular design found in modern heterocyclic compounds. The core structure consists of a benzene ring fused to a 1,4-dioxane ring, creating a rigid heterocyclic framework that provides both stability and reactivity. This fused ring system, known as the benzodioxane moiety, represents a fundamental structural unit that has found widespread application in pharmaceutical and materials chemistry.

The hydrazide functional group attached at the 6-position of the benzodioxane core introduces significant chemical versatility to the molecule. The hydrazide moiety (-CO-NH-NH2) contains both carbonyl and amino functionalities, enabling diverse chemical transformations and potential interactions with biological targets. This functional group positioning at the 6-carbon of the benzene ring creates a meta-relationship with respect to the dioxane fusion, influencing both the electronic properties and the spatial arrangement of the molecule.

Detailed structural analysis reveals that the 2,3-dihydro-1,4-benzodioxine ring system adopts a chair-like conformation similar to cyclohexane derivatives, with the oxygen atoms occupying specific positions that minimize steric interactions. The saturation of the 2,3-positions in the dioxane ring distinguishes this compound from fully aromatic benzodioxin derivatives, contributing to increased conformational flexibility and altered electronic properties compared to its aromatic counterparts.

The compound belongs to the broader classification of benzodioxanes, which are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring. Within this classification, this compound represents a functionalized derivative that combines the structural features of the benzodioxane core with the reactive potential of the carbohydrazide substituent. This combination places the compound at the intersection of heterocyclic chemistry and functional organic chemistry, making it valuable for both fundamental research and applied investigations.

Table 2: Structural Classification and Properties

| Classification Level | Description |

|---|---|

| Primary Class | Heterocyclic Compounds |

| Secondary Class | Benzodioxanes |

| Tertiary Class | Benzo-1,4-dioxanes |

| Functional Group | Carbohydrazide |

| Ring System | Fused benzene-dioxane |

| Saturation Level | Partially saturated |

| Stereochemical Features | Achiral |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important class of bioactive compounds. The benzodioxane scaffold has emerged as a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents and serving as a versatile platform for drug discovery efforts. The presence of the carbohydrazide functionality further enhances its significance by providing multiple sites for chemical modification and potential biological interaction.

Research investigations have demonstrated that benzodioxane derivatives, including this compound, exhibit potential for inducing apoptosis in cancer cells through activation of caspase pathways. This biological activity mechanism represents a significant finding in the context of heterocyclic chemistry, as it demonstrates how structural modifications can lead to specific biological outcomes. The ability to modulate cellular processes through targeted molecular interactions exemplifies the power of heterocyclic chemistry in developing compounds with defined biological activities.

The compound's utility in proteomics research highlights another dimension of its significance within heterocyclic chemistry. Proteomics applications require compounds with specific binding properties and chemical stability, characteristics that are often found in well-designed heterocyclic structures. The selection of this compound for such applications reflects the compound's favorable combination of chemical properties and biological compatibility.

Contemporary synthetic methodologies for producing benzodioxane derivatives have benefited significantly from the study of compounds like this compound. The synthetic routes developed for this compound have contributed to a broader understanding of heterocyclic synthesis, particularly in the areas of ring formation, functional group installation, and stereoselective synthesis. These methodological advances have implications that extend well beyond the synthesis of this individual compound, contributing to the general toolkit available to heterocyclic chemists.

The structural diversity accessible through modifications of the benzodioxane core positions this compound as a valuable starting point for structure-activity relationship studies. Researchers have utilized this compound and its analogues to explore how systematic structural changes affect biological activity, chemical reactivity, and physical properties. This systematic approach to molecular design exemplifies the rational drug design principles that have become central to modern medicinal chemistry, demonstrating the continued relevance of heterocyclic chemistry in addressing contemporary scientific challenges.

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENPHHQNXHYBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398085 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98953-13-0 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route

- Starting Materials: 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane.

Step 1: Ring Closing Reaction

- Under alkaline conditions (using sodium hydroxide or potassium hydroxide), 3,4-dihydroxybenzaldehyde undergoes a ring-closing reaction with 1,2-dibromoethane.

- A phase transfer catalyst such as tetrabutylammonium bromide is used to facilitate the reaction.

- The reaction is performed at reflux temperature for approximately 5 hours.

- The product is 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, isolated by extraction and recrystallization.

Step 2: Oxidation to Carboxylic Acid

- The aldehyde intermediate is oxidized using potassium permanganate in aqueous solution at 70–110 °C.

- The oxidation is carried out by dropwise addition of KMnO4 solution, followed by reflux.

- After completion, the reaction mixture is neutralized and acidified to precipitate the carboxylic acid.

- Yields around 90% have been reported with this method.

Advantages of This Method

- Use of cheap and readily available raw materials.

- Mild reaction conditions suitable for industrial scale-up.

- High chemical yield (~90%).

- Potassium permanganate as oxidant reduces safety hazards compared to other oxidants like urea peroxide.

- Simple post-reaction workup reduces preparation costs.

Summary Table of Key Reaction Parameters

| Step | Reactants | Conditions | Catalyst/Agent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ring Closing | 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane | Reflux, alkaline (NaOH or KOH) | Tetrabutylammonium bromide | ~85 | 5 hours reaction time |

| Oxidation | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde | 70–110 °C, aqueous KMnO4 solution | Potassium permanganate (KMnO4) | ~90 | Dropwise addition, reflux 1–2 h |

Conversion to 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

The final step involves converting the carboxylic acid intermediate to the carbohydrazide derivative:

-

- The carboxylic acid is reacted with hydrazine hydrate or equivalent hydrazine reagents.

- Typical conditions involve refluxing in an appropriate solvent such as ethanol or methanol.

- The reaction proceeds via nucleophilic substitution of the carboxyl group by hydrazine, yielding the carbohydrazide.

- Purification is generally achieved by recrystallization.

-

- Control of temperature and reaction time is critical to avoid side reactions.

- Solvent choice affects yield and purity.

- Monitoring by spectroscopic methods (NMR, IR) confirms successful hydrazide formation.

Analytical and Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of benzodioxane protons and hydrazide NH groups.

- Infrared Spectroscopy (IR): Characteristic absorption bands for hydrazide (N–H stretch around 3300 cm⁻¹, C=O stretch near 1650 cm⁻¹).

- Thin Layer Chromatography (TLC): Used to monitor reaction progress during synthesis.

Research Findings and Industrial Relevance

- The described preparation method is scalable and suitable for industrial production due to the use of inexpensive reagents and straightforward workup.

- The synthetic route avoids hazardous reagents, improving safety.

- The compound's synthesis is supported by detailed patent literature emphasizing high yield and purity.

- The carbohydrazide derivative has been investigated for biological activity, including insecticidal properties and potential medicinal applications.

Summary Table of Preparation Steps for this compound

化学反应分析

Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of substituted benzodioxine derivatives.

科学研究应用

Pharmaceutical Applications

1. Insecticidal Activity

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide has been identified as a potent insecticide. It serves as a lead compound in the development of new insecticidal agents, particularly due to its structural similarities to naturally occurring insect hormones like 20-hydroxyecdysone. This modification enhances its insecticidal efficacy and provides novel modes of action against various insect pests .

2. Cholinesterase Inhibition

Research indicates that this compound may exhibit significant inhibitory activity against cholinesterases, enzymes crucial for neurotransmitter regulation in the brain. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

3. Anti-inflammatory and Anticancer Activities

Various derivatives of 2,3-dihydro-1,4-benzodioxine have shown notable anti-inflammatory and anticancer activities. For instance, studies have demonstrated that certain benzodioxane derivatives can inhibit inflammatory responses and exhibit growth-inhibitory effects in cancer models . The structure-activity relationship studies indicate that modifications at specific positions on the benzodioxane core can optimize these biological activities .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being explored for its potential in developing safer agrochemicals. Its structural properties enable it to be effective in formulating pesticides and herbicides that are less harmful to the environment while maintaining efficacy against pests .

Material Science

This compound also finds applications in material science. It is utilized in the formulation of advanced materials such as polymers and coatings. The incorporation of this compound can enhance the properties and performance of these materials in various applications .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying specific substances. This application aids researchers in quality control and compliance testing across different industries .

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from gallic acid derivatives. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) are essential for confirming the identity and purity of synthesized compounds . The compound's molecular formula is C_{10}H_{10}N_2O_3 with a molecular weight of 194.19 g/mol.

Data Table: Summary of Applications

作用机制

The mechanism by which 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

相似化合物的比较

Comparison with Similar Compounds

The benzodioxine scaffold is versatile, with modifications at the 6-position leading to diverse pharmacological and agrochemical profiles. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Insights

Insecticidal Activity: The carbohydrazide derivative’s activity is attributed to the hydrazide group’s ability to disrupt insect molting, a mechanism shared with tebufenozide . In contrast, acetic acid derivatives lack this specificity but exhibit anti-inflammatory effects .

Anti-Inflammatory vs. Enzyme Inhibition : The acetic acid derivative’s carboxyl group enhances cyclooxygenase (COX) inhibition, mirroring Ibuprofen’s mode of action . Sulfonamide derivatives, however, target lipoxygenase, a distinct pathway in inflammation .

Synthetic Flexibility : Thiosemicarbazide and benzothiazole-hydrazide hybrids highlight the scaffold’s adaptability for metal chelation or multi-target drug design .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Carboxylic acids and sulfonamides enhance polar interactions with enzymes (e.g., COX, lipoxygenase) .

- Hydrazide Derivatives : The -CONHNH₂ group in carbohydrazides is critical for insecticidal activity, likely through binding to insect ecdysone receptors .

- Scaffold Hopping: Substitutions at C6 (e.g., methylene, carbonyl) modulate solubility and target selectivity. For instance, the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold was optimized for PD-1/PD-L1 inhibition via computational modeling .

生物活性

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and insecticide development. This compound features a unique benzodioxane core with a hydrazide functional group, which contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it exhibits significant inhibitory activity against cholinesterase enzymes, which play a crucial role in neurotransmitter regulation in the brain. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

- Cholinesterase Inhibition : Studies have shown that derivatives of this compound can inhibit cholinesterase activity effectively. This inhibition is critical for increasing acetylcholine levels in synaptic clefts, which could enhance cognitive functions.

Anticancer Properties

- Antitumor Activity : Preliminary studies have indicated that compounds related to this compound may possess anticancer properties. For instance, similar compounds have been tested against various cancer cell lines (e.g., HEPG2, MCF7) and have shown promising results with IC values significantly lower than established chemotherapeutics .

Insecticidal Activity

- Insecticidal Potential : The compound has been designed as part of structure-activity relationship studies aimed at developing novel insecticides. Its structural modifications were inspired by the natural insect molting hormone 20-hydroxyecdysone, which suggests that it may interfere with hormonal pathways in insects .

Case Studies and Research Findings

常见问题

Q. What are the standard synthetic routes for 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine can react with sulfonyl chlorides or carbonyl-containing reagents under basic conditions (e.g., aqueous NaCO, pH 9–10) to form carbohydrazide derivatives. Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography . Key intermediates, such as enaminones, are synthesized under solvent-free conditions using dimethylformamide-dimethyl acetal (DMF-DMA) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy : Confirms the presence of functional groups (e.g., N–H stretch at ~3200–3400 cm, C=O at ~1650–1700 cm).

- H NMR : Identifies proton environments (e.g., benzodioxine aromatic protons at δ 6.5–7.5 ppm, hydrazide N–H signals at δ 8.0–10.0 ppm).

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.

- Elemental analysis (CHN) : Ensures purity and stoichiometric consistency .

Q. How should researchers handle and store this compound?

Store in airtight containers at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., DMF, DMSO) for reactions to avoid side reactions with moisture. Safety protocols include working in a fume hood due to potential irritancy of intermediates like sulfonyl chlorides .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of substituted derivatives?

Dynamic pH control (e.g., maintaining pH 9–10 with NaCO) improves sulfonamide coupling efficiency . Solvent-free conditions (e.g., DMF-DMA reflux) reduce side products and enhance enaminone formation . For electrophilic substitutions, catalytic LiH in DMF accelerates alkylation/arylation at the hydrazide nitrogen .

Q. What computational methods predict the biological activity of carbohydrazide derivatives?

- Molecular docking (e.g., AutoDock, Schrödinger Suite) : Models interactions with target enzymes (e.g., glucosamine-6-phosphate synthase) to identify binding affinities and key residues.

- DFT calculations : Optimizes molecular geometry and evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .

- Scaffold-hopping algorithms (e.g., EGNN models) : Predict novel derivatives with retained bioactivity, even with limited training data on specific scaffolds .

Q. How do structural modifications (e.g., substituents on the benzodioxine ring) affect enzymatic inhibition?

- Electron-withdrawing groups (e.g., –NO, –CF) enhance α-glucosidase inhibition by increasing electrophilicity at the active site.

- Bulky substituents (e.g., aryl sulfonamides) improve lipoxygenase inhibition via steric hindrance and hydrophobic interactions .

- Comparative studies using IC values and kinetic assays (e.g., Lineweaver-Burk plots) quantify these effects .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) causing split signals.

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals in complex derivatives.

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for related acyl hydrazides .

Q. What experimental designs validate the anti-inflammatory or antimicrobial potential of these compounds?

- In vitro assays :

- Antibacterial : MIC (minimum inhibitory concentration) against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Anti-inflammatory : COX-2 inhibition via ELISA or fluorometric assays.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。